(4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains a fluorophenyl group, a pyrimidinyl group, and a piperidinyl group . These groups are common in many pharmaceutical compounds due to their versatile chemical properties and potential for biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of a fluorophenyl group suggests the compound may have aromatic properties, while the piperidinyl group could introduce elements of a cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The fluorophenyl group is generally quite stable but can participate in certain types of reactions. The pyrimidinyl and piperidinyl groups could also be involved in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect its polarity and solubility .Scientific Research Applications
5-HT1A Receptor Agonists : This compound class, including derivatives of 2-pyridinemethylamine, has been found to be selective and potent agonists at 5-HT1A receptors. These agonists exhibit enhanced and long-lasting activity, particularly when a fluorine atom is incorporated. They have shown potential in treating conditions like depression and anxiety (Vacher et al., 1999).
Analgesia and Neuropathic Pain Treatment : High-efficacy 5-HT1A receptor activation by these compounds, particularly the derivative F 13640, has demonstrated a curative-like action on allodynia in rats with spinal cord injury. This suggests potential applications in treating neuropathic pain and improving pain management (Colpaert et al., 2004).
Improving Solubility for Medicinal Application : Research has been done on developing suitable formulations to increase the bioavailability of poorly water-soluble compounds like (4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone. These formulations are crucial for early toxicology and clinical studies, especially for drugs intended to treat conditions like arrhythmia (Burton et al., 2012).
Anticancer Properties : Some derivatives of this compound have been synthesized and shown to possess antiproliferative activity. This indicates potential applications in cancer therapy, particularly in targeting specific cancer cell lines (Vinaya et al., 2011).
Radiosynthesis for Imaging : Compounds like [123I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone have been synthesized and evaluated for their potential in imaging, particularly for visualizing 5-HT2A receptors with SPECT. This is relevant in the context of neurological research and diagnosis (Blanckaert et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-fluorophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-6-4-12(5-7-13)15(21)20-10-1-3-14(11-20)22-16-18-8-2-9-19-16/h2,4-9,14H,1,3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZZGOIHUVHUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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